4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

Catalog No.
S2827373
CAS No.
917561-88-7
M.F
C15H21NO2
M. Wt
247.338
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

CAS Number

917561-88-7

Product Name

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

IUPAC Name

4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Molecular Formula

C15H21NO2

Molecular Weight

247.338

InChI

InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3

InChI Key

MPNNQGFQYNPFSN-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2

solubility

not available

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a chemical compound with the molecular formula C15H21NO2C_{15}H_{21}NO_2 and a molecular weight of 247.33 g/mol. It features a unique structure that combines a propoxy group, a pyrrolidine ring, and a benzaldehyde moiety. This compound is primarily utilized in organic synthesis and biological research due to its distinctive chemical properties and potential therapeutic applications.

, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution: The propoxy group can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of diverse products based on reaction conditions and reagents used.

Research indicates that 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde exhibits significant biological activity, particularly in proteomics research. It is employed to study protein interactions and functions, potentially influencing various biological pathways. The presence of the pyrrolidine ring enhances its binding affinity to specific proteins, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors under either acidic or basic conditions.
  • Attachment of the Propoxy Group: Introduced via nucleophilic substitution reactions using propyl halides in the presence of a base.
  • Formation of the Benzaldehyde Core: This step often involves the oxidation of corresponding benzyl alcohols using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

These methods ensure high yields and purity of the target compound.

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde finds applications across various fields:

  • Organic Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Used in proteomics to study protein interactions and functions.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its unique structural characteristics.
  • Industrial

The interaction studies involving 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde focus on its binding capabilities with proteins and enzymes. The compound's structure allows it to modulate enzyme activity, potentially leading to inhibitory effects on specific pathways. Understanding these interactions is crucial for developing new therapeutic agents targeting various diseases .

Several compounds share structural similarities with 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde, including:

Compound NameStructure FeaturesUnique Aspects
4-PropoxybenzaldehydeLacks the pyrrolidine ringLess versatile in biological applications
3-Pyrrolidin-1-ylmethyl-benzaldehydeContains a pyrrolidine ring but no propoxy groupDifferent substitution patterns affecting activity
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehydeContains a piperidine instead of pyrrolidineDifferent pharmacological properties
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehydeSimilar pyrrolidine structureVariation in functional groups affecting reactivity

Uniqueness

The uniqueness of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde lies in its combination of both the propoxy group and the pyrrolidine ring. This structural arrangement confers distinct chemical and biological properties that are not present in similar compounds, allowing for diverse applications in research and industry .

The compound’s IUPAC name reflects its substituents: 4-propoxy (an ethereal oxygen-linked propyl chain) and 3-(pyrrolidin-1-ylmethyl) (a pyrrolidine ring attached via a methylene bridge) on the benzaldehyde scaffold. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.34 g/mol. Key structural features include:

  • Aromatic aldehyde group: Electrophilic carbonyl for nucleophilic additions.
  • Pyrrolidine ring: Secondary amine for hydrogen bonding or further functionalization.
  • Propoxy chain: Modulates lipophilicity and steric effects.

Synonyms include 4-propoxy-3-[(pyrrolidin-1-yl)methyl]benzaldehyde and 3-(pyrrolidin-1-ylmethyl)-4-propoxybenzaldehyde.

Table 1: Comparative Analysis of Structural Features

Feature4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde (CID 3144104)
SubstituentsPropoxy, pyrrolidinylmethylMethyl, pyrrolidinyl
Molecular Weight247.34 g/mol189.25 g/mol
ReactivityAldehyde group for condensation reactionsAldehyde group for condensation reactions
ApplicationsAnticancer intermediates, kinase inhibitorsAnticonvulsant intermediates

Historical Development and Discovery Context

The compound’s development is linked to advancements in benzaldehyde-pyrrolidine hybrid synthesis. Early work on pyrrolidine-containing molecules focused on their pharmacological potential, particularly in central nervous system (CNS) targets and anticancer agents. Key milestones include:

  • Patent US6284756B1 (Eli Lilly): Describes benzaldehyde derivatives with pyrrolidine substituents as antithrombotic agents.
  • Synthetic Optimization: A 2018 study established a high-yield route via acetal protection, nucleophilic substitution, and hydrolysis, achieving a total yield of 68.9%.

The integration of propoxy and pyrrolidinylmethyl groups reflects efforts to balance solubility and target binding affinity in drug candidates.

Position Within Pyrrolidine-Benzaldehyde Derivatives

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde belongs to a broader class of pyrrolidine-benzaldehyde hybrids, which are distinguished by their dual functionalization. This class includes:

  • Anticancer Intermediates: Aldehyde groups enable Schiff base formation with amines, critical for bioactive molecules like GlyT1 inhibitors.
  • Kinase Inhibitors: Pyrrolidine rings enhance membrane permeability, as seen in c-KIT kinase inhibitors (WO2021013864A1).
  • Anticonvulsants: Pyrrolidine-2,5-diones with benzaldehyde substituents exhibit sodium channel modulation.

Table 2: Representative Derivatives and Applications

DerivativeApplicationKey Structural Feature
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehydeAnticancer intermediatesAldehyde + pyrrolidinylmethyl
3-Methoxy-4-propoxybenzaldehydeAntitumor researchMethoxy + propoxy
4-(Pyrrolidin-1-ylmethyl)benzaldehydeCNS drug precursorsPyrrolidinylmethyl

XLogP3

2.6

Dates

Last modified: 08-17-2023

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